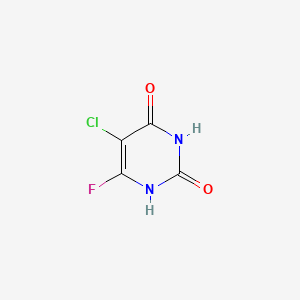
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate (3-ATPMT) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. 3-ATPMT has a variety of properties that make it a useful reagent in laboratory experiments, including its high solubility and stability.
Aplicaciones Científicas De Investigación
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, including peptides and proteins. It is also used as a catalyst in the synthesis of polymers. Additionally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is used as a cross-linking agent in the production of biodegradable polymers.
Mecanismo De Acción
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% acts as a catalyst in the synthesis of organic compounds. It acts by protonating the reactants, which increases their reactivity and facilitates the formation of the desired product. Additionally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% can act as an acid-base catalyst, which increases the rate of the reaction.
Biochemical and Physiological Effects
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is generally considered to be non-toxic and non-irritating. It is not known to have any significant biochemical or physiological effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is also stable and non-toxic. Additionally, it has a high solubility in water and ethanol, which makes it easy to use in a variety of different laboratory settings. However, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% is not soluble in organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97%. It could be used as a catalyst in the synthesis of other organic compounds, such as peptides and proteins. Additionally, it could be used as a cross-linking agent in the production of biodegradable polymers. Finally, 3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% could be used in the development of new drugs, as it has been shown to increase the reactivity of certain compounds.
Métodos De Síntesis
3-Amino-1,1,1-trifluoro-4-methyl-2-pentanol toluenesulfonate, 97% can be synthesized from 3-amino-1,1,1-trifluoro-4-methyl-2-pentanol (ATPM) and toluenesulfonic acid. The reaction is typically carried out in anhydrous ethanol at room temperature. ATPM is first dissolved in the ethanol, and then toluenesulfonic acid is added. The mixture is stirred for several minutes until the reaction is complete.
Propiedades
IUPAC Name |
3-amino-1,1,1-trifluoro-4-methylpentan-2-ol;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H12F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-3(2)4(10)5(11)6(7,8)9/h2-5H,1H3,(H,8,9,10);3-5,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIJGQMXIYBCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














